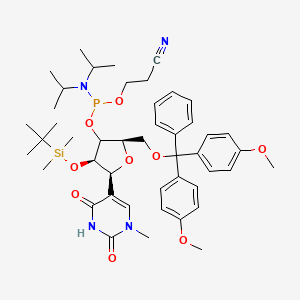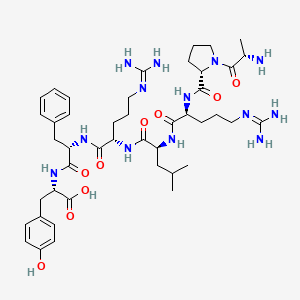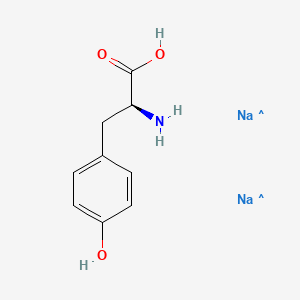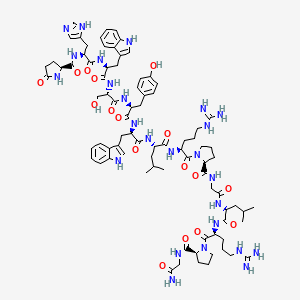
(D-Trp6)-LHRH-Leu-Arg-Pro-Gly amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(D-Trp6)-LHRH-Leu-Arg-Pro-Gly amide is a synthetic decapeptide analogue of luteinizing hormone-releasing hormone (LHRH). This compound is known for its potent gonadotropin-releasing properties, making it a valuable tool in both research and therapeutic applications. It is particularly noted for its ability to stimulate the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (D-Trp6)-LHRH-Leu-Arg-Pro-Gly amide involves solid-phase peptide synthesis (SPPS) techniques. The process typically starts with the attachment of the C-terminal amino acid to a solid resin, followed by sequential addition of protected amino acids. The D-tryptophan (D-Trp) at position 6 is a critical modification that enhances the stability and activity of the peptide .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis .
Chemical Reactions Analysis
Types of Reactions
(D-Trp6)-LHRH-Leu-Arg-Pro-Gly amide primarily undergoes peptide bond formation and cleavage reactions. It is relatively stable under physiological conditions but can be hydrolyzed by proteolytic enzymes. The compound does not typically undergo oxidation or reduction reactions due to the absence of reactive functional groups .
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include protected amino acids, coupling agents like HBTU or DIC, and deprotecting agents such as trifluoroacetic acid (TFA). The reactions are usually carried out in anhydrous solvents like dimethylformamide (DMF) under inert atmosphere .
Major Products Formed
The major product formed from the synthesis of this compound is the desired decapeptide. Side products may include truncated peptides or peptides with incomplete deprotection, which are typically removed during the purification process .
Scientific Research Applications
(D-Trp6)-LHRH-Leu-Arg-Pro-Gly amide has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and structure-activity relationships.
Biology: Investigated for its role in regulating reproductive hormones and its effects on gonadotropin release.
Medicine: Employed in the treatment of hormone-dependent conditions such as prostate cancer and endometriosis.
Industry: Utilized in the development of diagnostic assays and therapeutic formulations.
Mechanism of Action
(D-Trp6)-LHRH-Leu-Arg-Pro-Gly amide exerts its effects by binding to the gonadotropin-releasing hormone (GnRH) receptors in the pituitary gland. This binding stimulates the secretion of LH and FSH, which in turn regulate the production of sex hormones like testosterone and estrogen. The D-tryptophan modification at position 6 enhances the binding affinity and resistance to enzymatic degradation, leading to prolonged activity .
Comparison with Similar Compounds
Similar Compounds
Triptorelin: Another GnRH analogue with similar structure and function.
Leuprolide: A synthetic nonapeptide that also acts as a GnRH agonist.
Goserelin: A decapeptide analogue used in the treatment of hormone-sensitive cancers
Uniqueness
(D-Trp6)-LHRH-Leu-Arg-Pro-Gly amide is unique due to the presence of D-tryptophan at position 6, which significantly enhances its stability and potency compared to other GnRH analogues. This modification allows for more effective and sustained release of gonadotropins, making it a preferred choice in certain therapeutic applications .
Properties
Molecular Formula |
C83H115N25O17 |
|---|---|
Molecular Weight |
1735.0 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C83H115N25O17/c1-44(2)31-58(71(115)99-56(17-9-27-90-82(85)86)80(124)107-29-11-19-65(107)78(122)94-40-67(84)111)98-69(113)41-95-79(123)66-20-12-30-108(66)81(125)57(18-10-28-91-83(87)88)100-72(116)59(32-45(3)4)101-74(118)61(34-47-37-92-53-15-7-5-13-51(47)53)103-73(117)60(33-46-21-23-50(110)24-22-46)102-77(121)64(42-109)106-75(119)62(35-48-38-93-54-16-8-6-14-52(48)54)104-76(120)63(36-49-39-89-43-96-49)105-70(114)55-25-26-68(112)97-55/h5-8,13-16,21-24,37-39,43-45,55-66,92-93,109-110H,9-12,17-20,25-36,40-42H2,1-4H3,(H2,84,111)(H,89,96)(H,94,122)(H,95,123)(H,97,112)(H,98,113)(H,99,115)(H,100,116)(H,101,118)(H,102,121)(H,103,117)(H,104,120)(H,105,114)(H,106,119)(H4,85,86,90)(H4,87,88,91)/t55-,56-,57-,58-,59-,60-,61+,62-,63-,64-,65-,66-/m0/s1 |
InChI Key |
PVYPXXICFOKNOB-NMBRWIPZSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CNC7=CC=CC=C76)NC(=O)[C@H](CC8=CN=CN8)NC(=O)[C@@H]9CCC(=O)N9 |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C2CCCN2C(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CO)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CC8=CN=CN8)NC(=O)C9CCC(=O)N9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


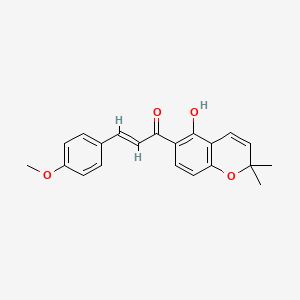
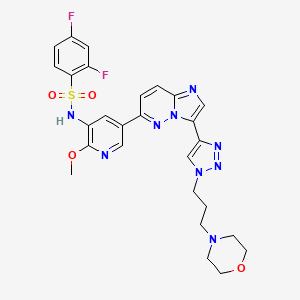
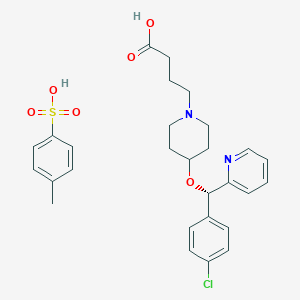
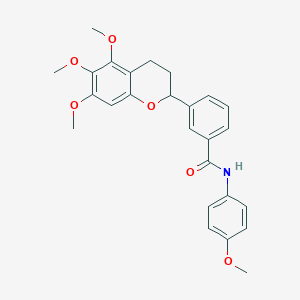
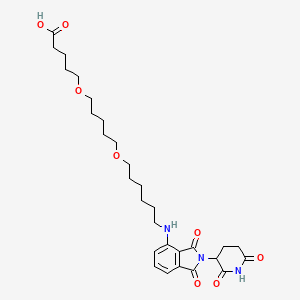
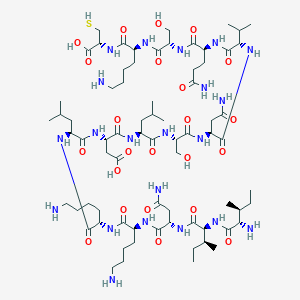


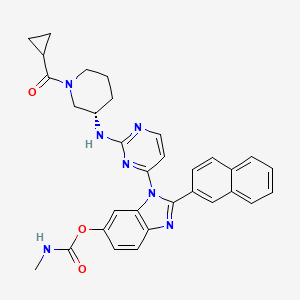
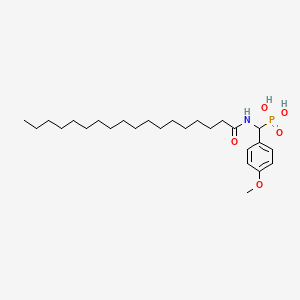
![1-[4-[4-[5-(2,6-Difluorophenyl)-4,5-dihydro-1,2-oxazol-3-yl]-1,3-thiazol-2-yl]piperidin-1-yl]-2-(3-ethylpyrazolo[3,4-b]pyridin-1-yl)ethanone](/img/structure/B12391466.png)
